![molecular formula C22H27N5O B2748744 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1207018-30-1](/img/structure/B2748744.png)
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide
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Overview
Description
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
- Researchers have explored the antitumor properties of this compound. In vitro assays demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, it exhibited lower cytotoxicity against normal cell lines compared to standard chemotherapeutic agents like 5-FU and cisplatin .
- The regiocontrolled synthesis of substituted imidazoles, including this compound, has been a focus in recent research. Imidazoles serve as key components in functional molecules used across various applications. Researchers emphasize the bonds formed during imidazole synthesis, considering functional group compatibility, substitution patterns, and reaction mechanisms .
- Molecular docking studies revealed promising antibacterial and antioxidant potential comparable to standard compounds. This suggests that the compound could be explored further for its therapeutic applications .
- A derivative based on the hybrid scaffold of quinoline and benzimidazole exhibited excellent antiproliferative activity against human breast cancer cells (BT-474). Further studies indicated that the compound induced apoptosis, making it a potential candidate for breast cancer treatment .
- Researchers synthesized novel 4-(1H-benz[d]imidazol-2-yl)-1,3-thiazol-2-amines and evaluated their antimicrobial activity. These derivatives showed promise against various pathogens, highlighting the compound’s potential in combating infections .
- Computational studies investigated the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. It demonstrated excellent intestinal absorption rates (>80%) and moderate toxicity. These findings contribute to understanding its pharmacokinetics and safety profile .
Antitumor and Anticancer Research
Synthetic Methodology and Medicinal Chemistry
Antibacterial and Antioxidant Potential
Antiproliferative Activity in Breast Cancer Cells
Thiazole Derivatives and Antimicrobial Activity
Drug Metabolism and Toxicity Studies
Mechanism of Action
Target of Action
The compound, also known as 4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(3-phenylpropyl)piperazine-1-carboxamide, is a derivative of benzimidazole . Benzimidazole rings are important heterocyclic nitrogen-containing compounds widely utilized in the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets due to their special structural features and electron-rich environment . This allows them to form stable complexes with metal ions , which can lead to various biological activities.
Biochemical Pathways
Benzimidazole derivatives have been used in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antihelmintic, antimicrobial, antidiabetic, antiviral, antipsychotic, antioxidant, analgesic and anti-inflammatory, anticonvulsant, antifungal, antitubercular, antiallergic, antioxidant, antimycobacterial, antiprotozoal, antiurease, and lipase inhibition .
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c28-22(23-12-6-9-18-7-2-1-3-8-18)27-15-13-26(14-16-27)17-21-24-19-10-4-5-11-20(19)25-21/h1-5,7-8,10-11H,6,9,12-17H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPJKXZVWGQIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
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